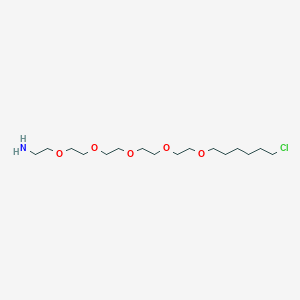

NH2-PEG5-C6-Cl

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG5-C6-Cl typically involves the reaction of 6-chlorohexanol with polyethylene glycol (PEG) derivatives. The process includes multiple steps of etherification and amination to introduce the amino group at one end and the chloro group at the other end of the PEG chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is often purified using techniques like column chromatography and recrystallization .

化学反应分析

Substitution Reactions at the Chlorine Terminus

The terminal chlorine atom undergoes nucleophilic substitution under mild conditions. Key reactions include:

-

Amine displacement : Reacts with primary/secondary amines (pH 7.5–9) to form stable carbon-nitrogen bonds.

-

Thiol substitution : Rapidly reacts with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5, forming thioether linkages .

Example Reaction :

Amine Group Reactivity

The primary amine participates in multiple reactions critical for bioconjugation:

-

NHS ester coupling : Forms amide bonds with carboxylates activated by carbodiimides (e.g., EDC) .

-

Isothiocyanate conjugation : Reacts with aromatic isothiocyanates (pH 8–9) to yield thiourea derivatives .

-

Oxidation : Susceptible to oxidation by hydrogen peroxide, forming nitro or hydroxylamine intermediates .

Reaction Conditions and Catalysts

| Reaction Type | Conditions | Catalyst/Reagent | Product Stability |

|---|---|---|---|

| Chlorine substitution | pH 6.5–7.5, aqueous/organic solvent | Thiols, amines | High (thioether/amine bonds) |

| Amine coupling | pH 7.5–9, RT | NHS esters, EDC | Moderate to high |

| Oxidation | pH 5–7, oxidative environment | HO, NaIO | Low (requires stabilization) |

Data adapted from functional group reactivity studies .

Comparative Reactivity with Analogues

This compound’s reactivity differs from related PEG linkers due to chain length and spacer hydrophobicity:

| Compound | PEG Units | Reactivity with Amines | Solubility |

|---|---|---|---|

| NH2-PEG2-C6-Cl | 2 | Moderate | Lower (hydrophobic) |

| This compound | 5 | High | Higher |

| NH2-PEG12-C6-Cl | 12 | Low | Highest |

Longer PEG chains enhance solubility but reduce reaction rates due to steric hindrance .

Stability and Storage Considerations

科学研究应用

Based on the search results, here's a detailed overview of the applications of the compound NH2-PEG5-C6-Cl:

General Information: this compound hydrochloride is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker . It is used in the synthesis of PROTAC molecules .

Scientific Research Applications:

- PROTAC Synthesis: this compound is utilized as a linker in the synthesis of PROTAC molecules . PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets a protein of interest. This interaction leads to ubiquitination and subsequent degradation of the target protein by the proteasome.

- Targeted Protein Degradation: It enables the synthesis of molecules for targeted protein degradation . By connecting a von Hippel–Lindau (VHL)-recruiting ligand and a PEGylated crosslinker with a reactive amine, it facilitates the degradation of specific proteins .

- Building Block for Protein Degraders: this compound can be used as a protein degrader building block . It allows for the creation of PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand . This is crucial because slight alterations in ligands and crosslinkers can significantly impact ternary complex formation between the target E3 ligase and PROTAC .

- Drug Delivery Systems: PEG linkers contribute to the development of liposome-based drug delivery systems . Liposomes can encapsulate drugs and deliver them to specific sites in the body, improving drug efficacy and reducing side effects .

Comparison with Similar Compounds

- NH2-PEG2-C6-Cl: This is another PEG-based linker with a similar structure but a different chain length.

- NH2-PEG3-C6-Cl: It is another PEG-based linker with a similar structure but a different chain length.

作用机制

NH2-PEG5-C6-Cl acts as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .

相似化合物的比较

Similar Compounds

NH2-PEG4-C6-Cl: Similar structure but with a shorter PEG chain.

NH2-PEG6-C6-Cl: Similar structure but with a longer PEG chain.

NH2-PEG5-C6-Br: Similar structure but with a bromo group instead of a chloro group

Uniqueness

NH2-PEG5-C6-Cl is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. The chloro group also offers a versatile site for further functionalization, making it a valuable tool in the synthesis of various bioactive compounds .

生物活性

NH2-PEG5-C6-Cl, also known as K-7, is a polyethylene glycol (PEG)-based compound utilized primarily in the development of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a linker that facilitates the degradation of target proteins through the ubiquitin-proteasome system, making it a significant player in targeted protein degradation strategies, particularly in cancer research and other therapeutic areas.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₃₄ClN₀₅ |

| Molecular Weight | 355.90 g/mol |

| CAS Number | 1261238-22-5 |

Target Interaction

This compound acts as a linker in PROTACs, connecting two ligands: one that binds to a target protein and another that recruits an E3 ligase. This dual binding leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its intracellular levels.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This pathway is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins.

Cellular Effects

Research indicates that this compound can significantly influence cell function by inducing the selective degradation of target proteins. This property is particularly valuable in therapeutic applications where the inhibition of specific proteins can lead to anti-cancer effects or modulation of disease pathways.

Pharmacokinetics

The hydrochloride salt form of this compound enhances its water solubility and stability, which is beneficial for its application in biological systems. The compound’s pharmacokinetic profile suggests favorable absorption and distribution characteristics essential for effective therapeutic use.

Case Studies and Research Findings

-

Targeted Protein Degradation in Cancer :

- A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins in various cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased degradation of target proteins, suggesting potential for therapeutic applications in oncology.

- Biocompatibility and Safety :

- Protein Interaction Studies :

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing NH2-PEG5-C6-Cl, and how can its purity be validated?

- Answer : Synthesis typically involves stepwise PEGylation and functionalization. Key steps include amine-PEG coupling followed by hexyl spacer introduction and terminal chlorination. Purity validation requires HPLC (≥95% purity threshold) and NMR (e.g., δ 3.6–3.7 ppm for PEG protons, δ 2.8–3.0 ppm for terminal -CH2-Cl). Include mass spectrometry (MS) for molecular weight confirmation. Document protocols using frameworks like PICOT (Population: compound; Intervention: synthesis steps; Comparison: alternative routes; Outcome: purity/yield; Time: reaction duration) to ensure reproducibility .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

- Answer : Use dynamic light scattering (DLS) for solubility profiling in PBS (pH 7.4), DMSO, or THF. Stability tests involve monitoring degradation via UV-Vis (λ=220–280 nm) over 72 hours. Apply PEO framework (Population: solvent systems; Exposure: temperature/pH; Outcome: stability metrics) to structure experiments. Report deviations using IUPAC guidelines for solvent compatibility .

Q. What are the primary applications of this compound in bioconjugation studies?

- Answer : The compound’s terminal amine (-NH2) and chloride (-Cl) groups enable covalent bonding with thiols, carboxylates, or hydroxyls in proteins, antibodies, or nanoparticles. Use stoichiometric optimization (e.g., 1:5 molar ratio for antibody-PEG conjugation) and confirm binding via SDS-PAGE or fluorescence quenching assays . Reference FINER criteria (Feasible, Novel, Ethical, Relevant) to align with project goals .

Q. How should researchers assess the efficiency of this compound in crosslinking reactions?

- Answer : Quantify crosslinking efficiency via gel permeation chromatography (GPC) to measure molecular weight shifts. Compare pre- and post-reaction FT-IR spectra (e.g., C-Cl stretch at 750 cm⁻¹ disappearance). Use triplicate experiments with ANOVA to validate statistical significance (p<0.05). Document using Beilstein Journal guidelines for experimental rigor .

Advanced Research Questions

Q. How can conflicting data on this compound’s aggregation propensity in buffer solutions be resolved?

- Answer : Contradictions often arise from pH variations or ionic strength differences. Conduct controlled replicates across buffer conditions (e.g., Tris vs. HEPES) using DLS and TEM . Apply contradiction analysis frameworks (e.g., triangulation via orthogonal methods like SAXS) to identify confounding variables. Cite primary literature to contextualize findings .

Q. What experimental design principles mitigate batch-to-batch variability in this compound synthesis?

- Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst concentration). Use response surface methodology (RSM) to model yield/purity trade-offs. Validate consistency via QC/QA protocols (e.g., 3-batch analysis with ≤5% RSD). Reference ICH Q11 guidelines for pharmaceutical-grade reproducibility .

Q. How do computational models predict this compound’s behavior in drug delivery systems?

- Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model PEG chain flexibility and ligand interactions. Parameterize force fields using DFT calculations (e.g., B3LYP/6-31G*). Validate against experimental data (e.g., in vitro release kinetics). Frame hypotheses using PICOT to align simulations with measurable outcomes .

Q. What strategies address discrepancies in cytotoxicity data for this compound-conjugated nanoparticles?

- Answer : Contradictions may stem from cell line specificity or endotoxin contamination. Standardize assays using ISO 10993-5 (MTT/CCK-8 protocols) across ≥3 cell lines. Include negative controls (PEG-only) and endotoxin testing (LAL assay). Apply mixed-methods analysis to integrate qualitative (microscopy) and quantitative (IC50) data .

Q. How can researchers optimize this compound’s storage stability for long-term studies?

- Answer : Test lyophilized vs. solution-phase storage at -20°C, 4°C, and 25°C. Monitor degradation via HPLC-MS at 0, 3, 6, and 12 months. Use Arrhenius kinetics to predict shelf life. Structure the study using PEA framework (Population: storage conditions; Exposure: time/temperature; Analysis: stability criteria) .

Q. What methodologies validate this compound’s role in enhancing targeting efficiency in vivo?

- Answer : Use SPECT/CT imaging with radiolabeled conjugates (e.g., ⁹⁹mTc) to quantify biodistribution. Compare tumor-to-background ratios in xenograft models. Apply PICOT (Population: animal model; Intervention: conjugate dose; Comparison: non-targeted control; Outcome: tumor uptake; Time: 24–48h) to ensure translational relevance .

Q. Methodological Guidelines

- Data Contradiction Resolution : Cross-validate using ≥2 analytical techniques (e.g., NMR + MS) and consult Cochrane Review -style meta-analyses to resolve inconsistencies .

- Literature Review : Use SciFinder and Reaxys to prioritize peer-reviewed studies over patents/preprints. Apply PRISMA frameworks for systematic reviews .

- Ethical Compliance : Adhere to ACS Ethical Guidelines for data transparency and conflict-of-interest disclosure .

属性

IUPAC Name |

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34ClNO5/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h1-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGFKRLCLUQKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237449 | |

| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261238-22-5 | |

| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261238-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。